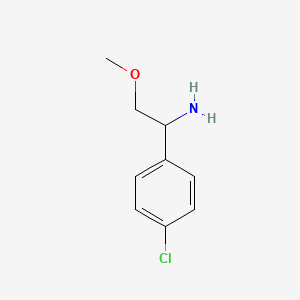

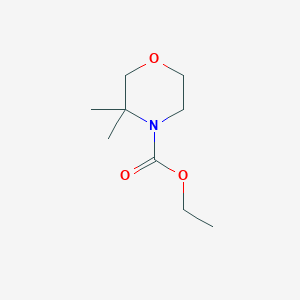

N-(2-Bromoethyl)-3-fluoro-N-methylaniline

Overview

Description

N-(2-Bromoethyl)-3-fluoro-N-methylaniline, also known as BFEFMA, is an organic compound that belongs to the class of halogenated anilines. It is a colorless to pale yellow liquid that possesses a strong odor. BFEFMA has been extensively studied for its potential applications in the field of scientific research.

Scientific Research Applications

Metabolism Studies : Research by Boeren et al. (1992) focused on the metabolism of 2-halogenated 4-methylanilines, including compounds similar to N-(2-Bromoethyl)-3-fluoro-N-methylaniline, in rat liver microsomes. They discovered various metabolites such as benzyl alcohols, benzaldehydes, and halogenated N-(4'-aminobenzyl)-4-methylanilines, highlighting the complex metabolic pathways of these compounds (Boeren et al., 1992).

Chemical Synthesis : Mayes et al. (2008) reported the chlorination of 3-fluoro-2-methylaniline, a compound structurally related to N-(2-Bromoethyl)-3-fluoro-N-methylaniline, leading to cocrystallization with succinimide. This study is significant for understanding the synthesis and crystalline structures of such compounds (Mayes et al., 2008).

Catalysis Research : Yang et al. (2015) developed a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex for catalyzing the formylation and methylation of amines using CO2, demonstrating the utility of fluoro-functionalized compounds in catalysis (Yang et al., 2015).

Nucleophilic Displacement Reactions : The study by Brewis et al. (1974) examined the kinetics of reactions involving substituted α-halogenopyridines with compounds like N-methylaniline, providing insights into nucleophilic aromatic substitution mechanisms relevant to compounds including N-(2-Bromoethyl)-3-fluoro-N-methylaniline (Brewis et al., 1974).

Molecular Spectroscopy : Liu et al. (2017) conducted theoretical calculations and spectroscopy on 2-fluoro-N-methylaniline, exploring the molecular structures and vibrational frequencies in various states. This research is pertinent to understanding the physical and chemical properties of N-(2-Bromoethyl)-3-fluoro-N-methylaniline (Liu et al., 2017).

Mechanism of Action

Mode of Action

N-(2-Bromoethyl)-3-fluoro-N-methylaniline may interact with its targets through a variety of mechanisms. For instance, it could bind to the active site of an enzyme, altering its function and leading to changes in cellular processes .

Biochemical Pathways

Given its structure, it may be involved in pathways related to aromatic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-(2-Bromoethyl)-3-fluoro-N-methylaniline .

properties

IUPAC Name |

N-(2-bromoethyl)-3-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(6-5-10)9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINHRRFJRKLFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCBr)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)

![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)

![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)

![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)